3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1227359-70-7
VCID: VC2814260
InChI: InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12)
SMILES: B1(OC(C(O1)(C)C)(C)C)CCC(=O)N
Molecular Formula: C9H18BNO3
Molecular Weight: 199.06 g/mol

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

CAS No.: 1227359-70-7

Cat. No.: VC2814260

Molecular Formula: C9H18BNO3

Molecular Weight: 199.06 g/mol

* For research use only. Not for human or veterinary use.

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide - 1227359-70-7

Specification

CAS No. 1227359-70-7
Molecular Formula C9H18BNO3
Molecular Weight 199.06 g/mol
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Standard InChI InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12)
Standard InChI Key GWMLHEDQHMDLRY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)CCC(=O)N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCC(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide features a central propanamide unit connected to a tetramethyl-1,3,2-dioxaborolane group. The molecular structure can be represented by several chemical identifiers:

Identifier TypeValue
Molecular FormulaC9H18BNO3
SMILESB1(OC(C(O1)(C)C)(C)C)CCC(=O)N
InChIInChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12)
InChIKeyGWMLHEDQHMDLRY-UHFFFAOYSA-N

The structure includes a boron atom at the center of the dioxaborolane ring, which is connected to the propanamide chain. The tetramethyl component refers to the four methyl groups positioned at the 4,4,5,5 positions of the dioxaborolane ring, which provide steric protection to the boron center.

Physical Properties

The physical properties of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide are essential for understanding its behavior in various chemical processes and applications. The available data on its physical properties are summarized in the following table:

PropertyValue
Physical FormPowder
Melting Point184-188°C
Molecular Weight199.06 g/mol
Storage Temperature4°C
Purity95%

The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding associated with the amide group. The stable solid form at room temperature contributes to its ease of handling in laboratory settings.

Chemical Properties

The chemical properties of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide are largely influenced by its functional groups:

  • The boronic ester group (tetramethyl-1,3,2-dioxaborolane) is capable of participating in various coupling reactions, particularly Suzuki-Miyaura cross-coupling, which is valuable for carbon-carbon bond formation.

  • The amide functionality (-CONH2) can engage in hydrogen bonding and undergo transformations typical of amides, such as hydrolysis to carboxylic acids or reduction to amines.

  • The compound exhibits stability under ambient conditions due to the protective nature of the tetramethyl-1,3,2-dioxaborolane group, which shields the boron center from rapid hydrolysis or oxidation.

The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), indicating its potential irritant properties that necessitate proper handling procedures .

Synthesis Methods

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide typically follows specific reaction pathways that incorporate the boronic ester group into the propanamide backbone. Based on comparable compounds, the synthesis likely involves:

Primary Synthetic Route

The main synthetic pathway typically involves the reaction between 3-bromopropanamide and bis(pinacolato)diboron in the presence of a palladium catalyst. This palladium-catalyzed borylation reaction forms a carbon-boron bond, resulting in the desired product. The reaction generally follows these steps:

  • Formation of an active palladium catalyst species

  • Oxidative addition of the palladium catalyst to the C-Br bond

  • Transmetalation with bis(pinacolato)diboron

  • Reductive elimination to form the C-B bond and regenerate the catalyst

The reaction is typically conducted under inert atmosphere conditions (nitrogen or argon) to prevent oxidation of the intermediate species, and requires controlled temperature settings to optimize yield and selectivity.

Alternative Synthesis Approaches

Alternative approaches may include:

  • Hydroboration of acrylonitrile followed by partial hydrolysis to form the amide

  • Direct borylation of propanamide using iridium or rhodium catalysts

  • Functionalization of existing boronic esters through amidation reactions

Optimization of these synthetic routes continues to be an active area of research, with goals of improving yield, reducing catalyst loading, and developing more environmentally friendly conditions.

Applications

Organic Synthesis

The primary application of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide lies in organic synthesis, where it serves as:

  • A building block for the construction of more complex molecules through carbon-carbon bond formation

  • An intermediate in the synthesis of biologically active compounds

  • A precursor for the preparation of boronic acids and other boron-containing compounds

The boronic ester functionality enables Suzuki-Miyaura cross-coupling reactions, which are widely employed in pharmaceutical research, agrochemical development, and the synthesis of functional materials.

Medicinal Chemistry

In medicinal chemistry, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide and similar boronic ester compounds have potential applications in:

  • The development of boron-containing drugs, which may exhibit unique pharmacological properties

  • Potential use in boron neutron capture therapy (BNCT) for cancer treatment

  • The synthesis of enzyme inhibitors, particularly those targeting serine proteases

Boron-containing compounds have shown promise in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications, making this compound a valuable starting material for medicinal chemistry research.

Materials Science

In materials science, applications may include:

  • Development of polymers with special properties, where the compound can participate in polymerization reactions or serve as a functional additive

  • Creation of sensors and other electronic devices that utilize the unique electronic properties of boron-containing compounds

  • Production of materials with specific reactivity profiles due to the presence of the boronic ester group

Research Findings

Recent research on 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide and structurally related compounds has revealed several important findings:

Reaction Chemistry

Studies have focused on optimizing the synthesis conditions for boronic acid derivatives like 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide to improve yield and purity. These compounds are crucial in cross-coupling reactions, and researchers continue to develop new methodologies that enhance their utility in synthesis.

Stability Studies

The stability of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide under various conditions is an important consideration for its applications. The tetramethyl-1,3,2-dioxaborolane group provides protection for the boron center, enhancing stability compared to free boronic acids, but the compound may still be susceptible to hydrolysis under certain conditions.

Comparison with Similar Compounds

To understand the unique properties and applications of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, it is valuable to compare it with structurally related compounds:

Structural Analogs

Several compounds share structural similarities with 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide:

CompoundStructural DifferencesCAS NumberReferences
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains a pyridine ring instead of propanamide329214-79-1
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-olContains an allylic alcohol instead of an amide1294009-05-4
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamideContains a phenyl ring between the boronic ester and amide1315571-00-6

Functional Differences

The key differences between 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide and its structural analogs lie in their functional groups:

  • The direct attachment of the boronic ester to the propanamide chain in 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide results in different electronic properties compared to compounds with aromatic linkers.

  • The amide functionality provides hydrogen bonding capabilities that are absent in compounds containing only carbon-carbon bonds or other functional groups.

  • The reactivity profile of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide differs from its analogs due to the unique electronic and steric effects of its specific structural arrangement.

Future Perspectives

The field of boronic ester chemistry continues to evolve, with several promising directions for future research involving 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide:

Synthetic Methodology Development

Efforts are underway to develop more efficient and sustainable synthetic routes to boronic esters like 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, including:

  • Catalyst-free or low-catalyst loading methodologies

  • Flow chemistry approaches for continuous production

  • Green chemistry initiatives to reduce waste and use of harmful reagents

Expansion of Applications

The potential applications of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide may expand into new areas:

  • Development of novel boron-containing pharmaceuticals

  • Creation of functional materials with unique properties

  • Application in chemical biology as probes or reagents for bioconjugation

Structure-Activity Relationship Studies

Understanding how the structural features of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide influence its properties and reactivity will be critical for optimizing its applications. Future research may focus on systematic modifications to elucidate these relationships.

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